molecular formula C20H15NO5S B12344973 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12344973
M. Wt: 381.4 g/mol
InChI Key: IWZWVQDEYWKLPV-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties

Preparation Methods

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which undergoes a ring closure reaction with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate is then reacted with thiophene derivatives under suitable conditions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or modulate estrogen receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H15NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15NO5S/c22-15(18-9-13(11-27-18)16-6-3-7-25-16)10-21-19(23)14-8-12-4-1-2-5-17(12)26-20(14)24/h1-9,11,15,22H,10H2,(H,21,23)

InChI Key

IWZWVQDEYWKLPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O

Origin of Product

United States

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